2-Chloro-3-formylpyridine
Overview
Description
2-Chloro-3-formylpyridine is a chemical compound that serves as an important intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a chloro group and a formyl group attached to a pyridine ring. This structure makes it a versatile starting material for the construction of more complex molecules, particularly in the field of medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of 2-Chloro-3-formylpyridine and its derivatives has been explored through various methods. One approach involves a Vilsmeier-Haack type reaction route, which is a regioselective process used to synthesize 2-Chloro-3-formyl-1,8-naphthyridine, a closely related compound . Another method described the synthesis of 2-chloro-6-trifluoromethylpyridines starting from 2-chloro-6-trichloromethylpyridine, showcasing the versatility of chloro-substituted pyridines as precursors for further functionalization .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-formylpyridine derivatives has been confirmed through various spectroscopic techniques such as NMR and IR spectroscopy. For instance, the structure of 2-cholo-3-iodopyridine, a derivative of 2-chloro-3-formylpyridine, was confirmed by 1H NMR and IR, indicating the reliability of these methods in characterizing such compounds .
Chemical Reactions Analysis
2-Chloro-3-formylpyridine undergoes a variety of chemical reactions due to its reactive formyl and chloro groups. It can be used to synthesize a wide range of heteroarylated 2-arylpyridines through successive direct arylation and Suzuki coupling . Nucleophilic substitution reactions of related compounds, such as 2-chloro-3-cyanopyridines, have been shown to replace the chlorine atom with various amines, leading to the formation of 2-aminopyridines and other heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-3-formylpyridine derivatives are influenced by the substituents on the pyridine ring. These properties are crucial for the compound's reactivity and its application in synthesis. For example, the presence of the formyl group allows for further transformations, such as the formation of alkoxy carbonyl derivatives, which can lead to the synthesis of new heterocyclic compounds with potential biological activity . Some of the synthesized derivatives have shown antibacterial activity, highlighting the importance of understanding these properties in the context of drug discovery .
Scientific Research Applications
1. Synthesis of Pyrazolo[3,4-b]pyridines
- Application Summary: 2-Chloro-3-formylpyridine is used in the synthesis of Pyrazolo[3,4-b]pyridines, which are potentially biologically active materials . The interest in the synthesis and reactivity of these compounds arises from their promise as inhibitors of xanthine oxidases .
- Methods of Application: The synthesis involves the use of suitably substituted pyridines onto which a pyrazole ring is annelated . The 2-Chloro-3-formylpyridine was obtained by reduction of 2-chloro-3-cyanopyridine by Raney nickel and formic acid .
- Results or Outcomes: The efficient syntheses of approximately 70 simple substituted representatives of pyrazolo[3,4-Olpyridine are reported .
2. Synthesis of Trifluoromethylpyridines
- Application Summary: Trifluoromethylpyridine (TFMP) and its derivatives, synthesized using 2-chloro-3-formylpyridine, are used in the agrochemical and pharmaceutical industries . These compounds are used in the protection of crops from pests .
- Methods of Application: The synthesis involves the use of 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF), which can be used to produce several commercial products .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
3. Construction of π-Extended Porphyrins
- Application Summary: 2-Chloro-3-formylpyridine is used in the construction of π-extended nickel(II) or copper(II) complexes of 2-chloro-3-formyl- and 3-formylpyrido[2,3-b]porphyrins . These complexes have potential applications in diverse areas including molecular devices, hybrid solar cells, light-emitting diodes, and sensors .
- Methods of Application: The synthesis involves a modified Vilsmeier–Haack strategy to construct these complexes from 2-acetamido-meso-tetraarylporphyrins . The complexes then undergo reaction with malononitrile under Knoevenagel conditions to afford new porphyrins with extended π-conjugation .
- Results or Outcomes: The newly prepared pyridoporphyrins displayed a significant redshift in their electronic absorption spectra as compared to simple meso-tetraarylporphyrin precursors .
4. Synthesis of Herbicides and Insecticides
- Application Summary: 2-Chloro-3-formylpyridine is used in the synthesis of certain herbicides and insecticides . These compounds are used in the protection of crops from pests .
- Methods of Application: The synthesis involves the use of 2-chloro-3-formylpyridine as a starting material .
- Results or Outcomes: The synthesized herbicides and insecticides have been used effectively for pest control in agriculture .
5. Synthesis of 2-Pyridones
- Application Summary: 2-Chloro-3-formylpyridine is used in the synthesis of 2-pyridones . These compounds have potential applications in various fields due to their diverse biological activities .
- Methods of Application: The synthesis involves the use of 6-chloro-3 nitropyridin-2-amine with NaOH in methanol and water in mild condition .
- Results or Outcomes: The synthesized 2-pyridones have shown promise in various biological applications .
6. Synthesis of Fluorinated Pyridines
- Application Summary: 2-Chloro-3-formylpyridine is used in the synthesis of fluorinated pyridines . These compounds are used in the protection of crops from pests .
- Methods of Application: The synthesis involves the use of 2-chloro-3-formylpyridine as a starting material .
- Results or Outcomes: The synthesized fluorinated pyridines have been used effectively for pest control in agriculture .
Safety And Hazards
Future Directions
The future directions for 2-Chloro-3-formylpyridine involve its use in the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons . This methodology provides a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .
properties
IUPAC Name |
2-chloropyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO/c7-6-5(4-9)2-1-3-8-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPAGGHFIDLUMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353269 | |
Record name | 2-Chloro-3-formylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-formylpyridine | |
CAS RN |
36404-88-3 | |
Record name | 2-Chloro-3-formylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-3-pyridinecarboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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